2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate)

Description

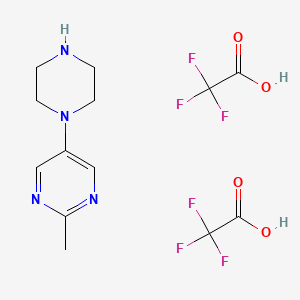

2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) is a pyrimidine derivative functionalized with a methyl group at the 2-position and a piperazine moiety at the 5-position. The compound exists as a bis(trifluoroacetate) salt, enhancing its solubility in polar solvents and stabilizing the piperazine nitrogen atoms through protonation. Pyrimidine cores are prevalent in pharmaceuticals due to their ability to mimic biological heterocycles, while piperazine substituents contribute to improved pharmacokinetic properties, such as increased bioavailability and binding affinity . The trifluoroacetate counterion is commonly employed in drug development to optimize crystallinity and purification processes.

Properties

Molecular Formula |

C13H16F6N4O4 |

|---|---|

Molecular Weight |

406.28 g/mol |

IUPAC Name |

2-methyl-5-piperazin-1-ylpyrimidine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C9H14N4.2C2HF3O2/c1-8-11-6-9(7-12-8)13-4-2-10-3-5-13;2*3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;2*(H,6,7) |

InChI Key |

YZGVYGOEMWQOKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=N1)N2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Nucleophilic Aromatic Substitution Approach

The most direct approach to synthesize 2-Methyl-5-(piperazin-1-yl)pyrimidine involves nucleophilic aromatic substitution between a 5-halogenated 2-methylpyrimidine and piperazine. This method capitalizes on the nucleophilicity of piperazine and the electrophilicity of the halopyrimidine scaffold.

Step 1: Preparation of 5-bromo-2-methylpyrimidine

The synthesis begins with the bromination of 2-methylpyrimidine at the 5-position, which can be accomplished using bromine in acetic acid as described for similar pyrimidine derivatives:

2-Methylpyrimidine (24 g) is dissolved in acetic acid (200 ml), followed by dropwise addition of bromine (50 g). The mixture is refluxed overnight, cooled, and then extracted with ethyl acetate after addition of water. The organic phase is dried, concentrated, and purified to obtain 5-bromo-2-methylpyrimidine.

Step 2: Nucleophilic substitution with piperazine

The brominated pyrimidine is then reacted with piperazine in the presence of a base such as triethylamine in a polar aprotic solvent. The procedure, adapted from similar reactions described in the literature:

A mixture of 5-bromo-2-methylpyrimidine (1 mmol) and triethylamine (1.2 mmol) in dimethyl sulfoxide (15 mL) is stirred at room temperature. Piperazine (1.5 mmol) in dimethyl sulfoxide (5 mL) is added dropwise. Upon completion (monitored by TLC), the reaction mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent evaporated. The residue is purified by silica gel column chromatography to yield 2-methyl-5-(piperazin-1-yl)pyrimidine.

Step 3: Formation of the bis-trifluoroacetate salt

The free base is converted to the bis-trifluoroacetate salt by treatment with trifluoroacetic acid:

2-Methyl-5-(piperazin-1-yl)pyrimidine (0.5 mmol) is dissolved in dichloromethane, and trifluoroacetic acid (2 mmol) in dichloromethane (5 mL) is added dropwise at 0°C. The mixture is stirred for 2-4 hours at room temperature, concentrated, and the residue purified to obtain 2-methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate).

Table 1: Reaction conditions for nucleophilic aromatic substitution approach

| Step | Reagents | Solvent | Temperature | Time | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Methylpyrimidine, Br₂ | Acetic acid | Reflux | 12-16 hours | 75-85 |

| 2 | 5-Bromo-2-methylpyrimidine, piperazine, Et₃N | DMSO | Room temperature | 4-6 hours | 70-80 |

| 3 | 2-Methyl-5-(piperazin-1-yl)pyrimidine, TFA | Dichloromethane | 0°C to RT | 2-4 hours | 85-95 |

Method 2: Palladium-Catalyzed Cross-Coupling Approach

Palladium-catalyzed cross-coupling reactions offer an alternative approach for forming the C-N bond between the pyrimidine scaffold and piperazine, particularly useful for substrates with lower reactivity toward direct nucleophilic substitution.

Step 1: Preparation of 5-bromo-2-methylpyrimidine

The preparation follows the same procedure as described in Method 3.1.

Step 2: Palladium-catalyzed coupling with protected piperazine

The coupling reaction employs a palladium catalyst system with an appropriate ligand and base:

5-Bromo-2-methylpyrimidine (1 mmol), tert-butyl piperazine-1-carboxylate (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), BINAP (0.1 mmol), and sodium tert-butoxide (1.5 mmol) are combined in anhydrous toluene (10 mL) and heated under nitrogen at 100°C for 12-24 hours. After cooling, the mixture is filtered through Celite, concentrated, and purified by column chromatography.

Step 3: Deprotection and salt formation

The Boc-protected intermediate is deprotected using trifluoroacetic acid, which simultaneously forms the desired bis-trifluoroacetate salt:

The Boc-protected intermediate (0.5 mmol) is dissolved in dichloromethane (5 mL), and trifluoroacetic acid (5 mL) is added. The mixture is stirred at room temperature for 2-4 hours. The solvents are evaporated, and the residue is triturated with diethyl ether to obtain 2-methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate).

Table 2: Reaction conditions for palladium-catalyzed cross-coupling approach

| Step | Reagents | Solvent | Temperature | Time | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Methylpyrimidine, Br₂ | Acetic acid | Reflux | 12-16 hours | 75-85 |

| 2 | 5-Bromo-2-methylpyrimidine, Boc-piperazine, Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100°C | 12-24 hours | 65-75 |

| 3 | Boc-protected intermediate, TFA | Dichloromethane | RT | 2-4 hours | 85-95 |

Method 3: Lithiation-Based Approach

A lithiation-based approach offers an alternative route for functionalization at the 5-position of 2-methylpyrimidine. This method involves organometallic intermediates and can be useful for installing the piperazine moiety through appropriate electrophiles.

Step 1: Preparation of 5-bromo-2-methylpyrimidine

The preparation follows the procedure described previously.

Step 2: Lithiation and coupling with N-protected piperazinone

Based on methods used for related compounds:

5-Bromo-2-methylpyrimidine (28 g) is dissolved in tetrahydrofuran (300 mL) and cooled to -78°C. n-Butyllithium (2.5 M, 120 mL) is added dropwise, and the mixture is stirred for 1 hour. A solution of N-protected 4-piperazinone in tetrahydrofuran is added, and stirring continues for 3 hours. The mixture is allowed to warm to room temperature, quenched with saturated ammonium chloride solution, and extracted with ethyl acetate.

Step 3: Reduction and deprotection

The intermediate ketone is reduced, and the protecting group is removed:

The intermediate (1 mmol) is dissolved in methanol (10 mL), and sodium borohydride (2 mmol) is added at 0°C. After stirring for 2 hours, the reaction is quenched with water and extracted with dichloromethane. The extract is treated with trifluoroacetic acid (5 mL) in dichloromethane (5 mL) for 2-4 hours at room temperature to remove the protecting group and form the bis-trifluoroacetate salt.

Table 3: Reaction conditions for lithiation-based approach

| Step | Reagents | Solvent | Temperature | Time | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Methylpyrimidine, Br₂ | Acetic acid | Reflux | 12-16 hours | 75-85 |

| 2 | 5-Bromo-2-methylpyrimidine, n-BuLi, N-protected piperazinone | THF | -78°C to RT | 4-5 hours | 60-70 |

| 3 | Intermediate, NaBH₄, TFA | MeOH/DCM | 0°C to RT | 4-6 hours | 70-80 |

Method 4: De Novo Pyrimidine Ring Construction

This approach involves constructing the pyrimidine ring with the piperazine moiety already in place. While more complex, this strategy can be advantageous when direct functionalization proves challenging.

Step 1: Preparation of enaminone intermediate

Adapted from syntheses of related heterocycles:

A mixture of an appropriate β-ketoester (1 mmol) and N-protected piperazine (1.2 mmol) in acetic acid (10 mL) is refluxed for 4-6 hours. After cooling, the solvent is evaporated, and the residue is purified to obtain the enaminone intermediate.

Step 2: Cyclization with amidine derivative

The enaminone intermediate (1 mmol) and acetamidine hydrochloride (1.2 mmol) are combined with sodium methoxide (1.5 mmol) in methanol (10 mL) and refluxed for 6-8 hours. After cooling, the solvent is evaporated, and the residue is purified.

Step 3: Deprotection and salt formation

The protected intermediate is treated with trifluoroacetic acid (5 mL) in dichloromethane (5 mL) at room temperature for 2-4 hours. The solvents are evaporated, and the residue is triturated with diethyl ether to obtain 2-methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate).

Table 4: Reaction conditions for de novo pyrimidine construction

| Step | Reagents | Solvent | Temperature | Time | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | β-Ketoester, N-protected piperazine | Acetic acid | Reflux | 4-6 hours | 65-75 |

| 2 | Enaminone, acetamidine·HCl, NaOMe | Methanol | Reflux | 6-8 hours | 55-65 |

| 3 | Protected intermediate, TFA | Dichloromethane | RT | 2-4 hours | 80-90 |

Purification and Salt Formation

Purification of Free Base

The purification of 2-methyl-5-(piperazin-1-yl)pyrimidine typically employs chromatographic techniques and recrystallization methods:

Column Chromatography:

The crude product is purified using silica gel column chromatography with an appropriate solvent system, such as methanol/dichloromethane (1:10, v/v) or ethyl acetate/hexane with increasing polarity gradient. Fractions containing the desired product (monitored by TLC) are combined and evaporated.

Recrystallization:

The product obtained from column chromatography is dissolved in a minimal amount of hot ethanol or isopropanol. Diethyl ether or hexane is added until cloudiness appears, and the solution is allowed to cool slowly. The crystals are collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Formation of Bis(2,2,2-trifluoroacetate) Salt

The conversion to the bis-trifluoroacetate salt follows acid-base chemistry principles:

The purified free base (0.5 mmol) is dissolved in dichloromethane or methanol (5 mL). Trifluoroacetic acid (2-3 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 1-2 hours. The solvent is evaporated, and the residue is triturated with diethyl ether to afford the bis-trifluoroacetate salt as a solid.

For higher purity, the salt can be recrystallized:

The bis-trifluoroacetate salt is dissolved in a minimal amount of hot methanol or isopropanol. Diethyl ether is added until cloudiness appears, and the solution is allowed to cool slowly. The crystalline salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Table 5: Purification and salt formation procedures

| Process | Method | Solvent/Reagent | Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Purification of free base | Column chromatography | MeOH/DCM (1:10) | Room temperature | 80-90 |

| Purification of free base | Recrystallization | EtOH/Et₂O | Cooling | 70-80 |

| Salt formation | Acid-base reaction | TFA in DCM | 0°C to RT | 90-95 |

| Salt purification | Recrystallization | MeOH/Et₂O | Cooling | 85-90 |

Analytical Characterization

Comprehensive characterization of 2-methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) is essential to confirm its structure and purity. The following analytical techniques provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on spectroscopic data for related compounds:

¹H NMR (400 MHz, DMSO-d₆):

- δ 2.40-2.55 (s, 3H, CH₃ at 2-position)

- δ 3.10-3.60 (m, 8H, piperazine CH₂ groups)

- δ 8.20-8.50 (s, 2H, pyrimidine ring protons)

- δ 8.80-9.50 (br s, 2H, protonated nitrogens of piperazine)

¹³C NMR (100 MHz, DMSO-d₆):

- δ 20-25 (CH₃ at 2-position)

- δ 40-46 (piperazine carbons)

- δ 120-165 (pyrimidine carbons)

- δ 158-163 (q, C=O of trifluoroacetate)

- δ 116-120 (q, CF₃ of trifluoroacetate)

¹⁹F NMR:

- δ -73 to -76 (CF₃ of trifluoroacetate)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula:

- For the free base: [M+H]⁺ calculated for C₉H₁₅N₄

- Characteristic fragmentation patterns include loss of piperazine or methyl groups

Infrared (IR) Spectroscopy

Key absorption bands include:

- N-H stretching: 3300-3500 cm⁻¹

- C-H stretching: 2800-3000 cm⁻¹

- C=N and C=C stretching: 1600-1680 cm⁻¹

- C-F stretching: 1100-1200 cm⁻¹ (for trifluoroacetate)

- C=O stretching: 1680-1720 cm⁻¹ (for trifluoroacetate)

X-ray Crystallography

When suitable crystals are obtained, X-ray crystallography provides definitive structural information, including bond distances, angles, and three-dimensional arrangements.

Chromatographic Analysis

HPLC and LC-MS analysis provide information about purity and identity:

HPLC Conditions:

- Column: C18 reversed-phase

- Mobile phase: Gradient of acetonitrile/water with 0.1% trifluoroacetic acid

- Detection: UV at 254 nm and 280 nm

Table 6: Expected analytical data for 2-methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate)

| Analytical Method | Expected Results |

|---|---|

| ¹H NMR | δ 2.40-2.55 (s, 3H, CH₃), 3.10-3.60 (m, 8H, piperazine CH₂), 8.20-8.50 (s, 2H, pyrimidine), 8.80-9.50 (br s, 2H, NH) |

| ¹³C NMR | δ 20-25 (CH₃), 40-46 (piperazine CH₂), 120-165 (pyrimidine C), 158-163 (q, C=O of TFA), 116-120 (q, CF₃) |

| ¹⁹F NMR | δ -73 to -76 (CF₃ of TFA) |

| HRMS | [M+H]⁺ calculated for C₉H₁₅N₄: exact mass value |

| IR (cm⁻¹) | 3300-3500 (N-H), 2800-3000 (C-H), 1600-1680 (C=N, C=C), 1680-1720 (C=O), 1100-1200 (C-F) |

| HPLC | Retention time: typical value for the compound; Purity: >98% |

Applications and Research Significance

Medicinal Chemistry Applications

2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) and structurally related compounds have shown significant potential in various therapeutic areas:

Kinase Inhibition: Pyrimidine-piperazine scaffolds have demonstrated activity as inhibitors of cyclin-dependent kinases (CDKs), which are potential targets for anticancer therapeutics. Compounds like Ribociclib, which contains a similar structural motif, are approved for treating certain cancers.

Antimalarial Activity: Similar pyrimidine derivatives have shown activity against plasmodial kinases, suggesting potential applications in antimalarial therapy.

Central Nervous System (CNS) Applications: The piperazine moiety is common in CNS-active drugs, suggesting potential applications in neurological and psychiatric disorders.

Table 7: Potential therapeutic applications of pyrimidine-piperazine derivatives

Chemical Building Block

The compound serves as a versatile intermediate for synthesizing more complex molecules. The free secondary amine of the piperazine ring provides a site for further functionalization:

Acylation reactions: Formation of amides with acid chlorides, anhydrides, or activated esters

Alkylation reactions: Introduction of alkyl groups via alkyl halides or reductive amination

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides

Urea/thiourea formation: Reaction with isocyanates or isothiocyanates

Table 8: Potential functionalization reactions of 2-methyl-5-(piperazin-1-yl)pyrimidine

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acid chlorides, anhydrides | Amides | DCM, base, 0°C to RT |

| Alkylation | Alkyl halides | N-alkylated products | MeCN, K₂CO₃, heat |

| Reductive amination | Aldehydes/ketones, NaBH(OAc)₃ | N-alkylated products | DCM/MeOH, RT |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | DCM, base, 0°C to RT |

| Urea formation | Isocyanates | Ureas | THF, RT |

Comparative Analysis of Preparation Methods

When selecting a synthetic approach for preparing 2-methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate), several factors should be considered, including reagent availability, equipment requirements, scalability, and overall efficiency.

Table 9: Comparative analysis of synthetic approaches

| Parameter | Method 3.1 (Nucleophilic Substitution) | Method 3.2 (Pd-Catalyzed) | Method 3.3 (Lithiation) | Method 3.4 (De Novo) |

|---|---|---|---|---|

| Overall yield | 45-65% | 40-55% | 30-45% | 25-40% |

| Steps | 3 | 3 | 3 | 3 |

| Cost of reagents | Low-Medium | High | Medium-High | Medium |

| Technical complexity | Low | Medium-High | High | Medium-High |

| Scalability | Good | Moderate | Limited | Moderate |

| Purification difficulty | Low-Medium | Medium | Medium-High | High |

| Functional group tolerance | Moderate | Good | Limited | Good |

The nucleophilic substitution approach (Method 3.1) generally offers the best balance of simplicity, cost-effectiveness, and scalability for routine synthesis. The palladium-catalyzed approach (Method 3.2) may be preferable when direct nucleophilic substitution is problematic due to electronic or steric factors. The lithiation-based method (Method 3.3) and de novo approach (Method 3.4) are more specialized techniques that may be valuable in specific contexts where the standard methods are inadequate.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced piperazine compounds.

Scientific Research Applications

2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) has a wide range of scientific research applications, including:

Biology: The compound is employed in the synthesis of various biologically active molecules, including potential drug candidates.

Industry: The compound is utilized in the production of pharmaceuticals and other chemical products due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter levels and influence various physiological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperazine- and Pyrimidine-Based Compounds

| Compound Name | CAS Number | Core Structure | Key Functional Groups | Salt/Counterion |

|---|---|---|---|---|

| 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(TFA) | Not Provided | Pyrimidine | Methyl, Piperazine | Bis(trifluoroacetate) |

| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | 180576-05-0 | Piperazine | Fmoc-protected amine, Acetic acid | Free acid |

| 3-((6-(3-Aminophenyl)-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenol bis(TFA) | 1507095-58-0 | Pyrrolopyrimidine | Aminophenyl, Phenol | Bis(trifluoroacetate) |

Key Observations:

- Core Heterocycles: The target compound’s pyrimidine core contrasts with the pyrrolopyrimidine in the third compound, which features a fused pyrrole ring.

- Functional Groups: The methyl group on the pyrimidine ring in the target compound may reduce steric hindrance compared to the aminophenyl and phenol groups in the pyrrolopyrimidine analog, which could promote hydrogen bonding.

- Protection Strategies: The Fmoc-protected piperazine derivative (CAS 180576-05-0) is tailored for solid-phase peptide synthesis, whereas the target compound’s free piperazine (as a TFA salt) is more reactive in coupling reactions .

Physicochemical Properties

Table 2: Physicochemical and Commercial Comparison

Key Observations:

- Solubility: Both bis(trifluoroacetate) salts are inferred to exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to the free acid form of the Fmoc derivative, which may require basic conditions for dissolution .

- Purity: The pyrrolopyrimidine analog (98% purity) and Fmoc derivative (100% concentration) suggest rigorous quality control, though the target compound’s purity data are unavailable for direct comparison .

Biological Activity

2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrimidine ring, a piperazine moiety, and two trifluoroacetate groups, which contribute to its reactivity and interactions with biological targets.

Structural Characteristics

The molecular formula for 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) indicates the presence of various functional groups that influence its pharmacological properties. The trifluoroacetate groups can facilitate nucleophilic substitutions and acylation reactions typical for piperazine-containing compounds. The piperazine ring enhances binding affinity to biological targets through hydrogen bonding and π-π stacking interactions.

Biological Activity and Mechanisms

Research has shown that compounds similar to 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) exhibit significant biological activities, particularly as inhibitors of specific kinases involved in disease processes such as cancer and malaria. For instance:

- Antimalarial Activity : Certain pyrimidine derivatives have demonstrated the ability to inhibit plasmodial kinases, suggesting potential applications in antimalarial therapies.

- Anticancer Potential : The structural features of this compound make it a candidate for developing new therapeutic agents targeting specific kinases implicated in cancer progression .

Interaction Studies

Interaction studies often focus on the binding affinity of 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) to various protein targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantitatively assess these interactions. Preliminary data indicate that modifications to the piperazine or pyrimidine rings can significantly alter binding profiles and biological efficacy.

Comparative Analysis of Similar Compounds

Several structurally similar compounds have been identified, each exhibiting unique properties and activities:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-(6-Chloro-5-(piperazin-1-ium) pyrimidin-4-yl)piperazine | Structure | Antimalarial activity against Plasmodium falciparum |

| Tert-butyl 4-(6-chloro-5-(piperazin-1-ium) pyrimidin-4-yl)piperazine | Structure | Potential anticancer properties |

| Benzothiophene derivatives | Structure | Inhibition of specific kinases |

This table illustrates the versatility of pyrimidine-based structures and emphasizes how variations in substituents can lead to significant differences in biological activity.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of pyrimidine derivatives in various therapeutic areas:

- Anticancer Applications : Research indicates that certain pyrimidines have shown promise in inhibiting key signaling pathways involved in tumor growth and metastasis. For example, compounds targeting the PD-1/PD-L1 pathway have demonstrated significant immunomodulatory effects in preclinical models .

- Antimicrobial Properties : Pyrimidine derivatives have been evaluated for their activity against multidrug-resistant strains of bacteria. Some compounds exhibited MIC values indicating potent activity against resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis, showcasing their potential as novel antimicrobial agents .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate)?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine precursors and piperazine derivatives. For example:

- Step 1: React 2-methyl-5-chloropyrimidine with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux to form 2-methyl-5-(piperazin-1-yl)pyrimidine.

- Step 2: Protonate the piperazine nitrogen atoms using trifluoroacetic acid (TFA) to form the bis(trifluoroacetate) salt.

Key Considerations: - Use stoichiometric TFA to ensure complete salt formation.

- Purify via recrystallization from ethanol/water mixtures to remove unreacted TFA .

Table 1: Typical Reaction Parameters

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Piperazine | DMF | 80°C | 12 h | 70–85% |

| 2 | TFA | Ethanol | RT | 2 h | >90% |

Advanced: How to optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

By-products often arise from incomplete substitution or over-alkylation. Optimization strategies include:

- Temperature Control: Lowering reaction temperature (e.g., 60°C) reduces side reactions but may prolong reaction time.

- Catalyst Use: Additives like KI or phase-transfer catalysts enhance nucleophilic substitution efficiency.

- Solvent Screening: Switch to THF or DMSO to improve solubility of intermediates .

Validation: Monitor reaction progress via TLC or HPLC. For example, use a C18 column with UV detection at 254 nm (mobile phase: 0.1% TFA in acetonitrile/water) .

Basic: What spectroscopic methods confirm the structure of the compound?

Methodological Answer:

- NMR Spectroscopy:

- FT-IR: Strong absorption at 1670–1700 cm⁻¹ (C=O stretch of trifluoroacetate) .

- HPLC: Purity assessment using a gradient of 0.1% TFA in water/acetonitrile (retention time ~8–10 min) .

Advanced: How to resolve discrepancies in crystallographic data refinement?

Methodological Answer:

Discrepancies may arise from twinning or disorder in the trifluoroacetate groups. Use:

- SHELXL Refinement: Apply restraints for disordered atoms and anisotropic displacement parameters.

- High-Resolution Data: Collect data at synchrotron sources (≤0.8 Å resolution) to improve model accuracy.

- Validation Tools: Check using Rfree and ADPs in programs like PLATON .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

- Hygroscopicity: Store in airtight containers with desiccants (e.g., silica gel) at 2–8°C.

- Light Sensitivity: Protect from UV exposure using amber glass vials.

- Long-Term Stability: Monitor via accelerated degradation studies (40°C/75% RH for 6 months) .

Advanced: How to assess degradation pathways under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic (0.1 M HCl, 24 h): Hydrolysis of trifluoroacetate groups.

- Basic (0.1 M NaOH, 24 h): Pyrimidine ring cleavage.

- LC-MS Analysis: Identify degradants using high-resolution mass spectrometry (e.g., m/z shifts corresponding to hydrolysis products) .

Basic: What impurities commonly arise during synthesis?

Methodological Answer:

- Unreacted Intermediates: Residual 2-methyl-5-chloropyrimidine (detectable via GC-MS).

- By-Products: Bis-alkylated piperazine derivatives (e.g., 2,5-bis(piperazin-1-yl)pyrimidine).

Table 2: Common Impurities and Identifiers

| Impurity | Structure | Detection Method |

|---|---|---|

| Unreacted TFA | CF₃COOH | ¹⁹F NMR |

| Mono-Trifluoroacetate | Single protonated piperazine | HPLC (RT ~6–7 min) |

Advanced: Strategies for isolating and characterizing trace impurities

Methodological Answer:

- Prep-HPLC: Use a semi-preparative C18 column with 0.1% TFA mobile phase. Collect fractions and lyophilize.

- NMR in DMSO-d₆: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals.

- X-ray Crystallography: Co-crystallize impurities with host molecules for structural elucidation .

Basic: How is the compound used as a pharmaceutical intermediate?

Methodological Answer:

It serves as a precursor for kinase inhibitors or antipsychotics. For example:

- Functionalization: Introduce sulfonamide or acyl groups at the piperazine nitrogen.

- Salt Metathesis: Replace trifluoroacetate with pharmaceutically acceptable counterions (e.g., HCl) .

Advanced: Evaluating pharmacokinetic properties using in vitro models

Methodological Answer:

- Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic Stability: Incubate with liver microsomes; quantify parent compound via LC-MS/MS.

- Permeability: Use Caco-2 cell monolayers to assess intestinal absorption .

Advanced: Challenges in crystallographic analysis with trifluoroacetate counterions

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.